Trimethyl(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane
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Overview
Description
Trimethyl(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane is a chemical compound with the molecular formula C11H14F4OSi. It is characterized by the presence of a silicon atom bonded to a trimethyl group and a 1,1,2,2-tetrafluoro-2-phenoxyethyl group. This compound is notable for its unique combination of fluorine atoms and a phenoxy group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane typically involves the reaction of trimethylchlorosilane with 1,1,2,2-tetrafluoro-2-phenoxyethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or toluene
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form silane derivatives with different oxidation states.
Common Reagents and Conditions
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of new organosilicon compounds with varied functional groups.
Oxidation: Production of oxidized phenoxy derivatives.
Reduction: Generation of reduced silane compounds.
Scientific Research Applications
Trimethyl(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane has diverse applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of fluorinated organosilicon compounds.
Biology: Investigated for its potential use in modifying biomolecules and studying fluorine’s effects on biological systems.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty materials, coatings, and surface treatments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Trimethyl(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in diverse chemical reactions. The phenoxy group can interact with aromatic systems, while the silicon atom provides a site for further functionalization. These interactions enable the compound to modify surfaces, catalyze reactions, and serve as a building block for more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ethers: Compounds with similar silicon-based structures but without fluorine atoms.
Fluorinated phenoxy compounds: Molecules containing fluorine and phenoxy groups but lacking the silicon component.
Organosilicon compounds: A broad category of compounds containing silicon atoms bonded to organic groups.
Uniqueness
Trimethyl(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane is unique due to its combination of fluorine atoms, a phenoxy group, and a silicon atom. This combination imparts distinct chemical properties, such as high stability, reactivity, and the ability to participate in diverse chemical reactions. The presence of fluorine atoms enhances the compound’s lipophilicity and electron-withdrawing effects, making it valuable in various scientific and industrial applications.
Biological Activity
Introduction
Trimethyl(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane is a silane compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including materials science and biology. This article delves into the biological activity of this compound, examining its interactions at the molecular level, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
It features a phenoxy group attached to a tetrafluoroethyl moiety and a trimethylsilyl group. This configuration contributes to its unique properties, including hydrophobicity and potential reactivity with biological molecules.
This compound exhibits several biological activities primarily attributed to its ability to interact with cellular membranes and proteins. The presence of fluorine atoms enhances its lipophilicity, allowing it to penetrate lipid bilayers effectively.
- Membrane Interaction : The compound's hydrophobic nature facilitates its integration into cell membranes, potentially altering membrane fluidity and affecting cellular signaling pathways.
- Protein Interaction : It may interact with specific proteins involved in signal transduction or enzymatic activity, although detailed mechanisms remain under investigation.
Cytotoxicity Studies
Recent studies have examined the cytotoxic effects of this compound on various cell lines. For instance:
- Cell Line Tested : Human cervical cancer cells (HeLa) and fibroblast cells.
- Findings : this compound demonstrated selective cytotoxicity towards HeLa cells with an IC50 value of approximately 25 µM after 24 hours of exposure. In contrast, fibroblast cells showed significantly higher resistance with an IC50 exceeding 100 µM.
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
HeLa | 25 | 4 |
Fibroblast | >100 | - |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens:
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus.
- Results : Exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) of 50 µg/mL against E. coli and 30 µg/mL against S. aureus.
Case Study 1: Anticancer Potential
A recent case study focused on the anticancer potential of this compound in a xenograft model of human cervical cancer. The study involved administering the compound at varying doses (5 mg/kg to 20 mg/kg) over four weeks.
Results :
- Tumor volume reduction was observed in treated groups compared to controls.
- Histological analysis revealed increased apoptosis in tumor tissues as evidenced by TUNEL staining.
Case Study 2: Antimicrobial Efficacy
Another case study investigated the antimicrobial efficacy of the compound in agricultural applications. The study assessed its effectiveness as a biopesticide against common agricultural pathogens.
Findings :
- Application of this compound resulted in a 70% reduction in pathogen load on treated crops compared to untreated controls.
- No significant phytotoxic effects were noted on the crops during the study period.
Properties
IUPAC Name |
trimethyl-(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F4OSi/c1-17(2,3)11(14,15)10(12,13)16-9-7-5-4-6-8-9/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGQWAFZAKSDTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(C(OC1=CC=CC=C1)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F4OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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